5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile

Description

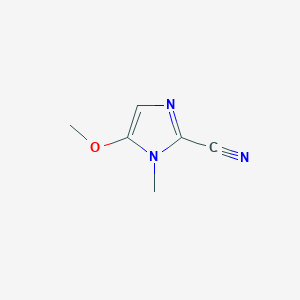

5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile is a substituted imidazole derivative characterized by a methoxy group at position 5, a methyl group at the N1 position, and a carbonitrile group at position 2. The molecular formula is C₇H₈N₃O, with a molecular weight of 150.16 g/mol. The methoxy group is electron-donating, influencing the electronic properties of the imidazole ring, while the carbonitrile group enhances electrophilicity, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

For example, describes the synthesis of a related compound using NaH-mediated nucleophilic addition, which may be adaptable for preparing the title compound .

Properties

CAS No. |

66121-68-4 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

5-methoxy-1-methylimidazole-2-carbonitrile |

InChI |

InChI=1S/C6H7N3O/c1-9-5(3-7)8-4-6(9)10-2/h4H,1-2H3 |

InChI Key |

MABNMUDWRRYNAV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=C1C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1-methylimidazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 5-formyl-1-methyl-1H-imidazole-2-carbonitrile.

Reduction: Formation of 5-methoxy-1-methyl-1H-imidazole-2-amine.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that imidazole derivatives, including 5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile, exhibit significant anticancer activity. A study highlighted the structure-activity relationship of imidazole compounds, revealing that certain derivatives can inhibit the growth of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been tested against pancreatic ductal adenocarcinoma (PDAC) cell lines, showing half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM, with notable effects on cell migration and proliferation .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The electronic characteristics of the imidazole ring facilitate binding with various microbial enzymes and receptors, enhancing their efficacy against pathogens. Several studies have demonstrated that compounds containing the imidazole scaffold can inhibit bacterial growth and exhibit antifungal properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Condensation Reactions : Utilizing starting materials such as 1-methylimidazole and appropriate carbonitriles under controlled conditions to yield the desired product.

- Functionalization : The introduction of methoxy and other substituents can enhance the compound's solubility and biological activity .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | 1-Methylimidazole + Carbonitrile | Formation of Imidazole Derivative |

| 2 | Functionalization | Methanol (for methoxy group) | Introduction of Methoxy Group |

| 3 | Purification | Chromatography | Isolation of Pure Compound |

Case Studies

Several case studies illustrate the effectiveness of imidazole derivatives:

Case Study 1: Anticancer Activity in PDAC

A study evaluated a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antiproliferative activity against PDAC cell lines. Among them, specific compounds showed IC50 values significantly lower than traditional chemotherapeutics like gemcitabine .

Case Study 2: Antimicrobial Efficacy

In another investigation, a range of imidazole derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited potent inhibitory effects, suggesting their potential utility as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the imidazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Electronic Effects

- Methoxy vs. Nitro Groups : The methoxy group in the title compound donates electrons via resonance, stabilizing the imidazole ring. In contrast, 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile () features a nitro group, which withdraws electrons, increasing the electrophilicity of the carbonitrile group and enhancing reactivity in nucleophilic additions .

- Carbonitrile vs. Carboxylate Esters : Replacing the carbonitrile with an ester (e.g., Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, ) reduces electrophilicity but introduces hydrolytic stability, broadening utility in prodrug design .

Thermal Stability

Spectral Signatures

- The carbonitrile group consistently shows an IR stretch near 2240 cm⁻¹ across analogs (e.g., ). NMR chemical shifts for imidazole protons vary with substituents; for example, the NH₂ group in ’s compound appears at δ 6.68, while the title compound’s methoxy group would likely resonate near δ 3.8–4.0 .

Biological Activity

5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile (CAS Number: 66121-68-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of a methoxy group and a carbonitrile substituent enhances its chemical reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and pancreatic cancer cells. The compound exhibits significant antiproliferative effects, as evidenced by IC50 values in the low micromolar range against several cancer types .

- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism is crucial for its anticancer activity .

Efficacy in Cancer Models

Numerous studies have evaluated the efficacy of this compound in preclinical cancer models:

Table 1: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 0.85 | Cell cycle arrest |

| MDA-MB-468 (Breast) | 1.20 | Tubulin polymerization inhibition |

| PANC-1 (Pancreatic) | 0.95 | Apoptosis induction |

| A549 (Lung) | 0.75 | Inhibition of proliferation |

The compound has shown potent activity against HeLa cells with an IC50 value as low as 0.85 µM, indicating strong cytotoxicity. Similar results were observed in other cancer cell lines, suggesting broad-spectrum anticancer potential .

Case Studies

- In Vivo Studies : In murine models, this compound was administered to evaluate its therapeutic efficacy against xenografted tumors. Results indicated significant tumor regression compared to control groups, supporting its potential for further development as an anticancer agent .

- Combination Therapy : Recent studies explored the use of this compound in combination with standard chemotherapeutics. The synergistic effects observed suggest that it may enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Q & A

Q. What are the common synthetic routes for 5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via cyclization of substituted imidazole precursors. For example, TDAE (tetrakis(dimethylamino)ethylene) methodology (used for analogous imidazole-carbonitrile derivatives) enables nucleophilic substitution or coupling reactions under mild conditions .

- Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometry of methoxy-group donors (e.g., methylating agents). Yield improvements are achieved by monitoring reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and nitrile (-CN) carbon at δ ~115–120 ppm. Methyl groups on the imidazole ring appear as singlets (δ ~3.2–3.5 ppm) .

- IR Spectroscopy : Confirm nitrile stretching (ν ~2240 cm⁻¹) and methoxy C-O bonds (ν ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ should match the theoretical mass (C₇H₈N₃O requires 166.0616). Use ESI or EI modes for fragmentation analysis .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with strong acids/bases to prevent hazardous decomposition .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

Methodological Answer:

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict regioselectivity for methoxy-group modifications. ICReDD’s computational-experimental feedback loop identifies optimal substituents for target properties .

- Docking Studies : Molecular dynamics simulations assess interactions with biological targets (e.g., enzymes), guiding rational design of bioisosteres .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Q. How can reaction engineering principles improve scalability for this compound synthesis?

Methodological Answer:

- Reactor Design : Continuous-flow systems enhance heat/mass transfer for exothermic nitrile-forming reactions. Membrane separation technologies (e.g., nanofiltration) purify intermediates .

- Process Control : Real-time PAT (Process Analytical Technology) tools (e.g., inline FTIR) monitor reaction progress and adjust parameters dynamically .

Q. What mechanistic insights explain unexpected byproducts in methoxy-group substitution reactions?

Methodological Answer:

- Kinetic Studies : Vary reaction time and temperature to identify intermediates. For example, overmethylation may occur due to excess CH₃I, forming N-oxide byproducts .

- Isotope Effects : Deuterated solvents (e.g., D₂O) reveal proton-transfer steps in SNAr (nucleophilic aromatic substitution) pathways .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

Methodological Answer:

- Hyphenated Techniques : LC-MS/MS with MRM (Multiple Reaction Monitoring) detects impurities at ppm levels. For example, residual solvents (DMF) are quantified via GC-FID .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.